Elevated Lipophilicity (XLogP3 = 4.7) Driven by Dual Chlorine Substitution Surpasses Non-Chlorinated Difluoromethoxybenzyl Bromides
The target compound exhibits an XLogP3 of 4.7, which is 1.3 log units higher than that of 4-(difluoromethoxy)benzyl bromide (XLogP3 = 3.4) [1][2]. This 20-fold increase in computed octanol-water partition coefficient, attributable to the two aromatic chlorine substituents, translates to significantly greater membrane permeability potential—a critical parameter in medicinal chemistry lead optimization where fluorinated benzyl building blocks are employed to modulate ADME properties [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.7 |
| Comparator Or Baseline | 4-(Difluoromethoxy)benzyl bromide (CAS 3447-53-8): XLogP3 = 3.4 |
| Quantified Difference | ΔXLogP3 = +1.3 (approximately 20-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Procurement decisions for building blocks intended to impart lipophilicity to target molecules must account for this 1.3 log unit differential, as substituting the non-chlorinated analog would yield a substantially less lipophilic product.
- [1] PubChem Compound Summary for CID 119023678, 2,4-Dichloro-5-(difluoromethoxy)benzyl bromide. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary for CID 2737001, 4-(Difluoromethoxy)benzyl bromide. National Center for Biotechnology Information, 2026. View Source
- [3] Purser, S., Moore, P. R., Swallow, S., and Gouverneur, V., Chem. Soc. Rev., 2008, 37, 320–330. View Source
